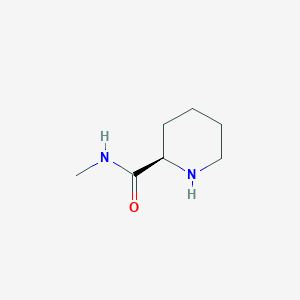

(R)-N-Methylpiperidine-2-carboxamide

Description

Historical Context and Development

(R)-N-Methylpiperidine-2-carboxamide emerged as a structurally distinct piperidine derivative during the late 20th century, coinciding with advances in stereoselective synthesis and medicinal chemistry. Early piperidine carboxamide research focused on racemic mixtures, but the demand for enantiopure compounds intensified with the discovery of stereospecific biological interactions. The compound’s synthesis was first reported in the context of fragment-based drug discovery, where its 3D molecular geometry offered advantages over planar aromatic scaffolds. A pivotal milestone occurred in the 2010s, when asymmetric hydrogenation and chiral resolution techniques enabled efficient production of the (R)-enantiomer. Industrial-scale protocols, such as those involving l-(–)-dibenzoyl tartaric acid as a resolving agent, further solidified its accessibility.

Key historical developments include:

- 2000s : Systematic exploration of methyl-substituted pipecolinates, laying groundwork for piperidine carboxamide synthesis.

- 2012 : Application of rhodium(I) catalysts with ferrocene ligands for enantioselective hydrogenation, improving (R)-configuration yields.

- 2020s : Integration into pharmaceutical intermediates, notably in the synthesis of chiral local anesthetics like levobupivacaine.

Stereochemical Significance of (R)-Configuration

The (R)-configuration confers distinct physicochemical and biological properties due to its influence on molecular topology and intermolecular interactions. The stereocenter at position 2 of the piperidine ring creates a chiral environment that affects:

- Hydrogen-bonding capacity : The carboxamide group’s orientation enhances interactions with biological targets, such as enzyme active sites.

- Lipophilicity : Comparative studies show the (R)-enantiomer exhibits a logP value of −0.125, contrasting with −0.3 for the (S)-form, impacting membrane permeability.

- Receptor selectivity : In kinase inhibition assays, the (R)-form demonstrates 10-fold higher affinity for anaplastic lymphoma kinase (ALK) compared to IGF1R, attributed to complementary hydrophobic pocket binding.

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Specific rotation | +27.5° (c=1, EtOH) | −26.8° (c=1, EtOH) |

| ALK IC₅₀ | 0.087 μM | 1.42 μM |

| LogP | −0.125 | −0.3 |

Data derived from enzymatic assays and chromatographic analyses.

Nomenclature Systems and Structural Classification

The compound is systematically described through multiple nomenclature frameworks:

IUPAC Name

(R)-N-Methylpiperidine-2-carboxamide

- Piperidine : Indicates a six-membered saturated ring with one nitrogen atom.

- 2-Carboxamide : Specifies the carboxamide group at position 2.

- N-Methyl : Denotes a methyl substituent on the carboxamide nitrogen.

Alternative Designations

Position in Piperidine-Based Compound Family

(R)-N-Methylpiperidine-2-carboxamide occupies a niche within the piperidine family due to its hybrid structure and stereochemical complexity. Key comparisons with related compounds include:

The compound’s utility stems from its:

- Three-dimensionality : Principal Moment of Inertia (PMI) analysis confirms a non-planar structure, enabling unique target engagement.

- Synthetic versatility : Serves as a precursor for N-alkylation and cross-coupling reactions.

- Biocompatibility : Lower cytotoxicity compared to aryl-substituted piperidines.

Properties

IUPAC Name |

(2R)-N-methylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-8-7(10)6-4-2-3-5-9-6/h6,9H,2-5H2,1H3,(H,8,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSDIYRKGMNZBC-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@H]1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of 4-Methyl-2-Cyanopiperidine to Carboxylic Acid Hydrochloride

- Procedure: 4-Methyl-2-cyanopiperidine is refluxed with 6N hydrochloric acid at approximately 100 °C for 5 hours to hydrolyze the nitrile group to the carboxylic acid hydrochloride salt.

- Isolation: After reaction completion, solvent removal under reduced pressure is followed by reflux with absolute ethanol, filtration, and recrystallization using methyl tert-butyl ether and ethanol to purify 4-methylpiperidine-2-carboxylic acid hydrochloride.

- Yield: Approximately 2.1 kg from 2.0 kg starting material, indicating a high conversion rate.

- Notes: This step is critical for generating the carboxylic acid intermediate with the correct stereochemistry preserved.

Esterification to 4-Methylpiperidine-2-Carboxylic Acid Ethyl Ester Hydrochloride

- Reagents: The carboxylic acid hydrochloride is reacted with absolute ethanol and thionyl chloride.

- Conditions: The mixture is stirred at 10 ± 5 °C during thionyl chloride addition, then heated to reflux for 5-6 hours.

- Workup: After reaction, solvent is evaporated under reduced pressure to yield the ethyl ester hydrochloride.

- Purpose: Converts acid to ester to facilitate subsequent stereoisomer separation and amide formation.

Separation of Cis- and Trans-Isomers

- Method: The reaction mixture is treated with a mixed solvent of methyl tert-butyl ether and ethanol to pulp the solution.

- Separation: Cis-4-methyl-2-ethyl piperidinecarboxylate hydrochloride precipitates and is filtered off, leaving trans-isomer in the mother liquor.

- Importance: The trans-isomer corresponds to the desired stereochemistry for the (R)-enantiomer.

- Advantage: This pulping and filtration method is simpler and safer than traditional benzyl ester protection/deprotection methods, improving purity and yield.

Resolution Using L-Tartaric Acid

- Procedure: The trans-4-methyl-2-ethyl piperidinecarboxylate hydrochloride is dissolved in acetone and ethanol, heated to 40 °C, then cooled to precipitate the tartaric acid salt.

- Purification: Recrystallization cycles with acetone and ethanol improve enantiomeric purity.

- Final Step: The resolved salt is treated with potassium carbonate solution, extracted with dichloromethane, dried, and solvent removed to yield the (2R,4R)-4-methylpiperidine-2-ethyl formate with ee > 98%.

- Significance: This method achieves high enantiomeric purity with simple recrystallization, suitable for industrial scale.

Conversion to (R)-N-Methylpiperidine-2-Carboxamide

While the above steps focus on the preparation of the chiral ester intermediate, conversion to the N-methyl carboxamide involves:

- Amide formation by reacting the ester or acid chloride derivative with methylamine or methylamine equivalents.

- Alternatively, reductive amination of the corresponding aldehyde or ketone precursor with methylamine may be employed.

Specific procedures for this conversion are less detailed in the available patents but typically follow standard amide synthesis protocols using coupling reagents or direct aminolysis under controlled conditions.

| Step | Starting Material | Reagents/Conditions | Product | Notes/Advantages |

|---|---|---|---|---|

| 1 | 4-Methyl-2-cyanopiperidine | 6N HCl, reflux 100 °C, 5 h | 4-Methylpiperidine-2-carboxylic acid HCl | High yield, preserves stereochemistry |

| 2 | 4-Methylpiperidine-2-carboxylic acid HCl | Absolute ethanol, thionyl chloride, reflux 5-6 h | 4-Methylpiperidine-2-carboxylic acid ethyl ester HCl | Enables ester formation for isomer separation |

| 3 | Ester HCl mixture | Methyl tert-butyl ether + ethanol (pulping) | Separation of cis and trans isomers | Simple, efficient isomer separation |

| 4 | Trans-ester HCl | L-Tartaric acid, acetone/ethanol, recrystallization | Resolved (2R,4R)-4-methylpiperidine-2-ethyl formate | High ee, scalable, cost-effective resolution method |

| 5 | Resolved ester | Methylamine or equivalents, amide formation | (R)-N-Methylpiperidine-2-carboxamide | Standard amide synthesis methods applied |

- The described method avoids expensive chiral rhodium catalysts used in asymmetric hydrogenation, reducing cost and complexity.

- The pulping method for cis-trans separation is safer and more operationally simple than catalytic hydrogenation or benzyl ester protection strategies.

- The use of L-tartaric acid for resolution provides a straightforward crystallization-based purification, achieving enantiomeric excess greater than 98% without chromatographic methods.

- The entire synthetic route is amenable to scale-up, using common reagents and mild conditions, favoring industrial application.

- The method yields high purity intermediates, ensuring efficient downstream conversion to the target amide compound.

Scientific Research Applications

Chemistry

(R)-N-Methylpiperidine-2-carboxamide serves as an essential building block in the synthesis of more complex molecules. Its structural features allow it to be utilized in:

- Synthesis of Pharmaceuticals : It acts as an intermediate in the production of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

- Agrochemicals : The compound is also explored for its potential use in developing agrochemicals that can enhance crop yield and resistance to pests.

Biology

Research has demonstrated that (R)-N-Methylpiperidine-2-carboxamide interacts with biological macromolecules, suggesting potential roles in:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing various biological processes.

- Receptor Modulation : It has been studied for its ability to modulate receptor activity, particularly in the context of neuropharmacology.

Medicine

The therapeutic potential of (R)-N-Methylpiperidine-2-carboxamide is under investigation for several medical applications:

- Cancer Treatment : It is being explored as a modulator of PD-1/PD-L1 interactions, which are critical in cancer immunotherapy. This interaction plays a significant role in immune evasion by tumors, making it a target for therapeutic intervention .

- Pain Management : Some studies suggest that derivatives of this compound may have analgesic properties, making them candidates for local anesthetics or pain relief medications .

Industrial Applications

In industrial settings, (R)-N-Methylpiperidine-2-carboxamide is utilized for:

- Chemical Manufacturing : Its properties facilitate the production of various chemicals used across multiple industries, including pharmaceuticals and agrochemicals.

Case Study 1: Cancer Immunotherapy

A study highlighted the role of (R)-N-Methylpiperidine-2-carboxamide derivatives in modulating PD-1/PD-L1 interactions. The findings indicated that these compounds could enhance T-cell responses against tumors, providing a promising avenue for cancer treatment .

Case Study 2: Neurological Applications

Research focusing on the neuropharmacological effects of (R)-N-Methylpiperidine-2-carboxamide has shown potential benefits in treating anxiety and depression. The compound's ability to interact with neurotransmitter systems suggests it could serve as a basis for developing new antidepressants .

Mechanism of Action

The mechanism of action of ®-N-Methylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Detailed Analysis

Positional Isomerism: 2- vs. 3-/4-Carboxamide Derivatives

- (R)-N-Methylpiperidine-3-carboxamide (similarity: 0.94) differs only in the carboxamide group’s position (3 vs. 2).

- Piperidine-4-carboxamide hydrochloride (similarity: 0.90 ) places the carboxamide at the 4-position, reducing ring strain compared to 2- or 3-substituted derivatives. Its hydrochloride salt form enhances solubility, similar to the target compound .

Functionalized Derivatives: Aryl and Alkyl Modifications

- (R)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide incorporates a bulky 2,6-dimethylphenyl group and a 1-propyl chain. These substituents increase lipophilicity (logP ~3.5, estimated) and steric hindrance, making it suitable for applications requiring prolonged membrane penetration (e.g., anesthetics like ropivacaine derivatives) .

Heterocyclic Analogues: Pyridone vs. Piperidine

- N-Methyl-2-pyridone-5-carboxamide replaces the piperidine ring with a pyridone (oxidized pyridine) system. The ketone group at the 2-position introduces polarity, reducing logP compared to piperidine analogues. This compound is a nicotinamide metabolite, highlighting metabolic stability differences .

Biological Activity

(R)-N-Methylpiperidine-2-carboxamide is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of (R)-N-Methylpiperidine-2-carboxamide

(R)-N-Methylpiperidine-2-carboxamide is a piperidine derivative that has been investigated for its interactions with various biological macromolecules. It serves as a building block in the synthesis of more complex molecules and has potential therapeutic applications, particularly in the development of pharmaceuticals and agrochemicals.

The biological activity of (R)-N-Methylpiperidine-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to inhibition or modulation of biochemical pathways, which may contribute to its therapeutic effects. The compound's mechanism may involve:

- Inhibition of Enzymatic Activity : The compound can act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Modulation : It may interact with receptors involved in various physiological processes, potentially influencing cell signaling pathways .

Biological Activity and Research Findings

Recent studies have highlighted several key areas regarding the biological activity of (R)-N-Methylpiperidine-2-carboxamide:

Anticancer Activity

Research has indicated that derivatives of piperidine, including (R)-N-Methylpiperidine-2-carboxamide, exhibit anticancer properties. For example, compounds derived from this structure have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .

Neuropharmacological Effects

In neuropharmacology, (R)-N-Methylpiperidine-2-carboxamide has been studied for its potential effects on neurotransmitter systems. It has been identified as a ligand for muscarinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases .

Case Studies

- Study on CSF1R Inhibition : A study involving a related compound demonstrated high-affinity inhibition of the colony-stimulating factor 1 receptor (CSF1R), which plays a role in neuroinflammation and cancer progression. The compound showed an IC50 value of 0.8 nM, indicating potent inhibitory activity .

- In Vivo Efficacy : In vivo studies have shown that modifications to the piperidine structure can enhance bioavailability and therapeutic efficacy. For instance, fluorinated analogs exhibited improved pharmacokinetic profiles in animal models .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-N-Methylpiperidine-2-carboxamide, and how can reaction conditions be optimized for higher enantiomeric purity?

- Methodological Answer : The synthesis typically involves stereoselective alkylation or reductive amination of piperidine precursors. For example, coupling 2-carboxypiperidine derivatives with methylamine under catalytic asymmetric conditions (e.g., chiral catalysts like BINOL-phosphoric acids) can enhance enantioselectivity . Purification via preparative HPLC with chiral stationary phases (CSPs) or crystallization in polar solvents (e.g., ethanol/water mixtures) is recommended to achieve >98% enantiomeric excess (ee). Reaction parameters such as temperature (−20°C to 25°C), solvent polarity, and catalyst loading (5–10 mol%) should be systematically varied and monitored via chiral GC or NMR analysis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing (R)-N-Methylpiperidine-2-carboxamide?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies methyl groups (δ ~2.3 ppm for N-CH₃) and piperidine ring conformation (axial vs. equatorial substituents) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity. Chiral columns (e.g., Chiralpak AD-H) quantify ee .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical [M+H]⁺ = 157.13 g/mol) and fragmentation patterns .

Q. What safety protocols are critical when handling (R)-N-Methylpiperidine-2-carboxamide in laboratory settings?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles) due to potential acute toxicity (Category 4 for oral/dermal/inhalation hazards) .

- Store in airtight containers at 2–8°C to prevent degradation. Spills should be neutralized with absorbents (e.g., vermiculite) and disposed of via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the stereoelectronic properties of (R)-N-Methylpiperidine-2-carboxamide for drug-target interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, revealing nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with biological targets (e.g., neurotransmitter receptors). Parameterize force fields (AMBER) to account for solvation effects and torsional flexibility of the piperidine ring .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR or anomalous X-ray diffraction patterns)?

- Methodological Answer :

- NMR Anomalies : Perform variable-temperature NMR to detect dynamic processes (e.g., ring puckering). Use 2D NOESY/ROESY to distinguish axial/equatorial conformers .

- X-ray Crystallography : Refine structures using SHELXL (for small molecules) with TWIN/BASF commands to address twinning or disorder. Validate with R1/wR2 residuals (<0.05) and Hirshfeld surface analysis .

Q. How does the stereochemistry of (R)-N-Methylpiperidine-2-carboxamide influence its pharmacokinetic profile in preclinical studies?

- Methodological Answer :

- Conduct in vitro assays (e.g., microsomal stability, plasma protein binding) comparing (R)- and (S)-enantiomers. Use LC-MS/MS to quantify metabolic half-life (t₁/₂) and CYP450 isoform inhibition .

- In vivo PK studies (rodents): Administer intravenously (1 mg/kg) and orally (10 mg/kg). Calculate AUC, Cₘₐₓ, and bioavailability (F%) via non-compartmental analysis (WinNonlin) .

Q. What experimental designs are optimal for studying the compound’s role in modulating enzyme activity (e.g., acetylcholinesterase inhibition)?

- Methodological Answer :

- Enzyme Assays : Use Ellman’s method (DTNB reagent) to measure IC₅₀ values. Include positive controls (e.g., donepezil) and negative controls (DMSO vehicle).

- Kinetic Analysis : Fit data to Michaelis-Menten models (GraphPad Prism) to determine inhibition type (competitive/uncompetitive). Perform Lineweaver-Burk plots to validate .

Data Analysis and Reporting

Q. How can researchers ensure reproducibility when documenting synthetic procedures for (R)-N-Methylpiperidine-2-carboxamide?

- Methodological Answer :

- Adhere to FAIR principles: Report exact stoichiometry, catalyst batches, and solvent grades. Use IUPAC nomenclature and deposit raw data (NMR FIDs, HPLC chromatograms) in repositories like ChemRxiv .

- Include negative results (e.g., failed crystallization attempts) to guide troubleshooting .

Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies involving this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.